Cas no 5557-88-0 (2-Penten-4-yn-1-ol)

2-Penten-4-yn-1-ol 化学的及び物理的性質

名前と識別子

-

- 2-Penten-4-yn-1-ol

- 2-penten-4-yl-1-ol

- 2-penten-4-yne-1-ol

- cis

- Einecs 226-922-5

- pent-2-en-4-yn-1-ol

- pent-2-en-4-ynol

- trans-2-penten-4-yn-1-ol

- trans-Penten-4-yn-1-ol

- 5557-88-0

- 35042-52-5

- (2e)-pent-2-en-4-yn-1-ol

- (E)-2-penten-4-yn-1-ol

- AKOS006229770

- (E)-pent-2-en-4-yn-1-ol

- NS00043790

- DTXSID801031733

- AKOS028108604

- DB-016677

-

- MDL: MFCD00040916

- インチ: InChI=1S/C5H6O/c1-2-3-4-5-6/h1,3-4,6H,5H2

- InChIKey: TWJDCTNDUKKEMU-UHFFFAOYSA-N

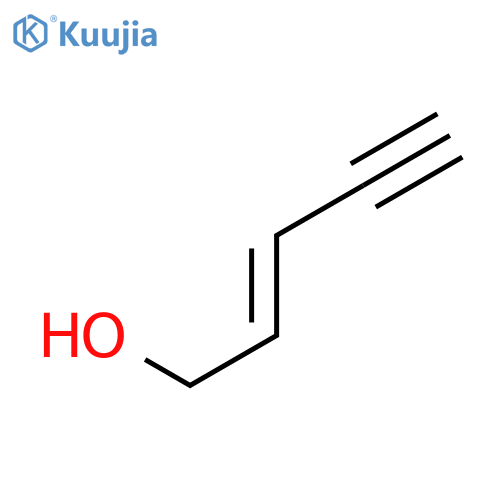

- ほほえんだ: C#CC=CCO

- BRN: 1236364

計算された属性

- せいみつぶんしりょう: 82.04190

- どういたいしつりょう: 82.042

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 6

- 回転可能化学結合数: 1

- 複雑さ: 83.4

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.2A^2

- 疎水性パラメータ計算基準値(XlogP): 0.3

じっけんとくせい

- 色と性状: 黄色至琥珀色液体

- 密度みつど: 0.9348 (estimate)

- ふってん: 68-69°C 19mm

- フラッシュポイント: 68°C

- 屈折率: 1.4850

- PSA: 20.23000

- LogP: 0.16810

2-Penten-4-yn-1-ol セキュリティ情報

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36-S45-S53

- 包装等級:II

- リスク用語:R23/24/25; R36/38; R45

- 包装グループ:II

- セキュリティ用語:S26;S36;S45;S53

- 包装カテゴリ:II

2-Penten-4-yn-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-83191-10g |

pent-2-en-4-yn-1-ol |

5557-88-0 | 10g |

$2166.0 | 2023-09-02 | ||

| Enamine | EN300-83191-5g |

pent-2-en-4-yn-1-ol |

5557-88-0 | 5g |

$1723.0 | 2023-09-02 | ||

| Enamine | EN300-83191-10.0g |

pent-2-en-4-yn-1-ol |

5557-88-0 | 10.0g |

$2166.0 | 2023-02-11 | ||

| Enamine | EN300-83191-2.5g |

pent-2-en-4-yn-1-ol |

5557-88-0 | 2.5g |

$1360.0 | 2023-09-02 | ||

| Enamine | EN300-83191-5.0g |

pent-2-en-4-yn-1-ol |

5557-88-0 | 5.0g |

$1723.0 | 2023-02-11 | ||

| TRC | P227428-50mg |

2-Penten-4-yn-1-ol |

5557-88-0 | 50mg |

$563.00 | 2023-05-17 | ||

| TRC | P227428-100mg |

2-Penten-4-yn-1-ol |

5557-88-0 | 100mg |

$ 800.00 | 2023-09-06 | ||

| TRC | P227428-10mg |

2-Penten-4-yn-1-ol |

5557-88-0 | 10mg |

$133.00 | 2023-05-17 | ||

| Enamine | EN300-83191-1.0g |

pent-2-en-4-yn-1-ol |

5557-88-0 | 1.0g |

$657.0 | 2023-02-11 | ||

| Enamine | EN300-83191-1g |

pent-2-en-4-yn-1-ol |

5557-88-0 | 1g |

$657.0 | 2023-09-02 |

2-Penten-4-yn-1-ol 関連文献

-

Madoka Yoshino,Kohei Eto,Keisuke Takahashi,Jun Ishihara,Susumi Hatakeyama Org. Biomol. Chem. 2012 10 8164

-

Sankaran Radhika,Nissy Ann Harry,Mohan Neetha,Gopinathan Anilkumar Org. Biomol. Chem. 2019 17 9081

-

3. Alk-2-en-4-yn-1-ols and furans from alkali-metal acetylides and epichlorohydrinS. R. Landor,E. S. Pepper J. Chem. Soc. C 1966 2283

-

4. 314. Researches on acetylenic compounds. Part XIII. The reaction between epichlorohydrin and sodium acetylide. A novel route to the ethynyl-ethylenic alcohol, pent-2-en-4-yn-1-olL. J. Haynes,Ian Heilbron,E. R. H. Jones,F. Sondheimer J. Chem. Soc. 1947 1583

-

C. Vidal,L. Merz,J. García-álvarez Green Chem. 2015 17 3870

-

Kai-Qing Ma,Yan-Hong Miao,Xiao Li,Yu-Zhi Zhou,Xiao-Xia Gao,Xiang Zhang,Jian-Bin Chao,Xue-Mei Qin RSC Adv. 2017 7 16005

-

7. Alk-2-en-4-yn-1-ols and furans from alkali-metal acetylides and epichlorohydrinS. R. Landor,E. S. Pepper J. Chem. Soc. C 1966 2283

-

Pinki Pal,Arun K. Shaw RSC Adv. 2017 7 25897

-

9. 315. Researches on acetylenic compounds. Part XIV. A study of the reactions of the readily available ethynyl-ethylenic alchohol, pent-2-en-4-yn-1-olIan Heilbron,E. R. H. Jones,F. Sondheimer J. Chem. Soc. 1947 1586

-

Jun Takeuchi,Toshiyuki Ohnishi,Masanori Okamoto,Yasushi Todoroki Org. Biomol. Chem. 2015 13 4278

2-Penten-4-yn-1-olに関する追加情報

2-Penten-4-yn-1-Ol: A Comprehensive Overview

2-Penten-4-yn-1-Ol, also known by its CAS number CAS No. 5557-88-0, is an organic compound with the molecular formula C6H10O. This compound is a primary alcohol with a unique structure that includes both an alkenyl and an alkynyl group. The presence of these functional groups makes it a versatile molecule with potential applications in various fields, including organic synthesis, materials science, and pharmaceuticals.

The structure of 2-Penten-4-yn-1-Ol consists of a five-carbon chain with a double bond between carbons 2 and 3, and a triple bond between carbons 4 and 5. The hydroxyl group (-OH) is attached to carbon 1, making it a primary alcohol. This arrangement of double and triple bonds gives the molecule its distinctive reactivity and physical properties. Recent studies have highlighted the importance of such unsaturated alcohols in click chemistry, where they can serve as valuable precursors for the synthesis of complex molecules.

One of the most notable aspects of 2-Penten-4-yne derivatives is their ability to participate in conjugate additions and other pericyclic reactions. Researchers have demonstrated that the presence of the triple bond can significantly influence the reactivity of the molecule, making it a valuable tool in asymmetric synthesis. For instance, a study published in the Journal of Organic Chemistry explored the use of 2-Penten-4-yne derivatives in enantioselective cycloadditions, showcasing their potential in creating chiral centers with high enantioselectivity.

In addition to its role in organic synthesis, 2-Penten-4-yne has also found applications in materials science. The compound's ability to undergo polymerization under specific conditions has led to its use in the development of novel polymeric materials with unique mechanical and thermal properties. A recent investigation into its polymerization behavior revealed that it can form high-strength polymers with excellent thermal stability, making it a promising candidate for advanced materials applications.

The synthesis of 2-Penten-4-yne derivatives has been an area of active research as well. Traditional methods involve multi-step processes that often require harsh reaction conditions and expensive catalysts. However, recent advancements have introduced more efficient and environmentally friendly synthetic routes. For example, researchers have developed a one-pot synthesis method using transition metal catalysts that significantly reduces the number of steps required to produce this compound.

Beyond its chemical applications, 2-Penten-based compounds have also shown promise in pharmacology. Studies have indicated that certain derivatives of this compound exhibit bioactivity against various enzymes and cellular targets, suggesting potential uses in drug discovery. A paper published in Medicinal Chemistry Communications highlighted the anti-inflammatory properties of a derivative synthesized from CAS No. 5557, providing new insights into its therapeutic potential.

In conclusion, 2-Penten-based compounds like CAS No. 5557 represent a fascinating class of organic molecules with diverse applications across multiple disciplines. From their role in organic synthesis to their potential uses in materials science and pharmacology, these compounds continue to be an area of intense research interest. As new discoveries emerge, it is likely that their significance will only grow further.

5557-88-0 (2-Penten-4-yn-1-ol) 関連製品

- 53590-63-9((7-Bromo-1H-indol-2-yl)methanol)

- 935-72-8(1H-Pyrrole-3,4-dicarboxylic acid)

- 2137562-13-9(2-(2,6-Dimethylpiperidin-1-yl)cyclobutan-1-ol)

- 1213612-73-7((2S)-2-amino-2-(3,5-dichlorophenyl)ethan-1-ol)

- 1807282-71-8(3-Cyano-4,5-dimethylphenylacetic acid)

- 391876-35-0((2E)-3-(2-chlorophenyl)-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]prop-2-enamide)

- 852140-77-3(1-(4-chlorophenyl)-3-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylurea)

- 1805624-33-2(Methyl 2-amino-3-bromo-5-(trifluoromethyl)benzoate)

- 899976-46-6(N-(2-fluorophenyl)-2-{4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-ylsulfanyl}acetamide)

- 1805465-68-2(2-(Difluoromethyl)-4-methyl-3-nitropyridine-5-acetonitrile)